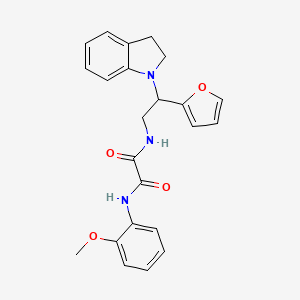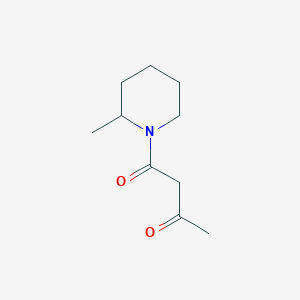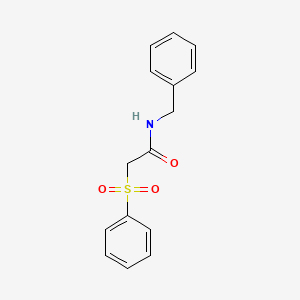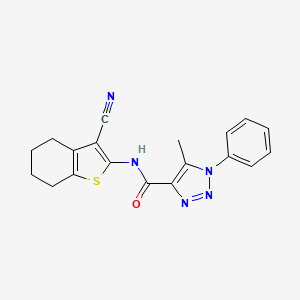
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic molecules, including those incorporating furan and indole moieties alongside oxalamide groups, are crucial in the development of new materials and pharmaceuticals. These compounds often exhibit interesting chemical and physical properties due to their unique structural features.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions, such as 1,3-dipolar cycloaddition, to efficiently construct complex molecular architectures from simpler precursors. For example, a one-pot approach developed for furan-2(5H)-one derivatives demonstrates the utility of combining indole, phenylglyoxal, and Meldrum’s acid in a telescoped reaction sequence, highlighting the efficiency of multicomponent synthetic strategies (Komogortsev, Melekhina, & Lichitsky, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic methods (IR, NMR, Mass spectrometry) and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound was elucidated, showing a two-dimensional layered structure formed by diastereoselective 1,3-dipolar cycloaddition reactions (Nishtala & Basavoju, 2018).
Chemical Reactions and Properties
The chemical behavior of compounds containing furan and indole units, alongside oxalamides, can involve various reactions such as cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are pivotal in further modifying the molecular framework to achieve desired properties or biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. The crystallization behavior can reveal insights into the molecular packing and intermolecular interactions, which are important for material design and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interaction with biological targets, are determined by the structural features of these molecules. Docking studies, for instance, can predict the interaction of these compounds with biological targets, providing insights into potential therapeutic applications (Nishtala & Basavoju, 2018).
科学的研究の応用
Acid-Catalyzed Rearrangement Synthesis
A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is relevant to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide. This approach utilizes acid-catalyzed rearrangement, providing a high-yielding, operationally simple methodology for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Crystal Structure and Molecular Docking
The crystal structure of compounds related to the given chemical, such as 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, has been elucidated. The compound shows a two-dimensional layered structure and has been formed diastereoselectively. Molecular docking studies indicate good activity against proteins of mycobacterium tuberculosis, bacterial, and moderate activity against cancer protein (Nishtala & Basavoju, 2018).
Anticancer Agents and EGFR Inhibition
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed as anticancer agents targeting the epidemal growth factor receptor (EGFR). These derivatives showed potent anticancer activities against several EGFR high-expressed cancer cell lines and weak activities on EGFR low-expressed cell lines, indicating their potential as EGFR inhibitors with low toxicity against normal cells (Lan et al., 2017).
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-20-10-5-3-8-17(20)25-23(28)22(27)24-15-19(21-11-6-14-30-21)26-13-12-16-7-2-4-9-18(16)26/h2-11,14,19H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWZGKCVZUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)


![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)


![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)
![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)
